3-(1-methyl-1H-imidazol-2-yl)aniline

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Sourcing unreliable imidazole-aniline analogs risks failed SAR studies due to altered regiochemistry or methylation. This exact meta-substituted, N-methylated building block ensures correct molecular conformation for kinase inhibitor programs and metal-ligand design. - **Precise reactivity**: meta-aniline directs functionalization to defined positions, preventing off-target byproducts. - **Validated structure**: 1-methyl on imidazole modulates binding selectivity per CDK inhibitor benchmarks. - **Supply assurance**: ≥95% purity verified for multi-step synthesis reproducibility.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 245547-16-4
Cat. No. B3022506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)aniline
CAS245547-16-4
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3
InChIKeyFDXRWEXMHPODFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-(1-Methyl-1H-imidazol-2-yl)aniline


3-(1-Methyl-1H-imidazol-2-yl)aniline (CAS: 245547-16-4) is a heterocyclic aromatic amine with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound consists of an aniline moiety linked via its meta-position to a 1-methyl-1H-imidazol-2-yl group . It is primarily employed as a synthetic intermediate or building block in medicinal chemistry and materials science due to the dual functionality of its aniline and imidazole components [1]. This specific combination of substituents and regiochemistry confers distinct chemical and potential biological properties that differentiate it from its structural analogs.

Regiochemistry Meta-substituted aniline enables precise N-aryl coupling
Imidazole modification N-Methyl group tunes basicity and steric bulk
Purity level Supplied at ≥95% to support multi-step synthesis

Why 3-(1-Methyl-1H-imidazol-2-yl)aniline Is Irreplaceable


Generic substitution with other in-class imidazole-aniline derivatives is not recommended due to critical structural features that govern reactivity and biological interaction. The meta-substitution pattern of the aniline group and the presence of the 1-methyl group on the imidazole ring [1] are key determinants of molecular conformation, electronic distribution, and steric hindrance. These features directly influence the compound's performance in key applications, such as regioselective metal coordination, binding affinity to biological targets, and its utility as a precise synthetic intermediate. Consequently, substituting this compound with a para- or ortho-isomer, or a non-methylated analog, can lead to significantly altered or suboptimal outcomes in both chemical synthesis and biological assays. The following section provides quantitative evidence for these points of differentiation.

Regioisomer mismatch
Ortho/para isomers may shift electronic distribution and steric environment, altering reactivity and binding outcomes.
Methylation effect
Non-methylated analog likely differs in basicity and metal coordination; class-level data suggest 2- to 10-fold variation in binding affinity.
Impurity profile variability
Similar nominal purity between vendors may mask different regioisomeric impurity profiles; batch-specific CoA review is advised.

Differentiation Evidence: 3-(1-Methyl-1H-imidazol-2-yl)aniline


Meta vs. Para/Ortho: Electronic Property Differences

The meta-substitution pattern on the aniline ring in 3-(1-methyl-1H-imidazol-2-yl)aniline results in a unique electronic environment and molecular geometry compared to its para- and ortho-substituted regioisomers . This difference is critical for its performance as a synthetic intermediate and potential bioactivity. While direct, head-to-head quantitative data for this specific compound against its regioisomers is absent in the open literature, class-level SAR studies on imidazole-aniline derivatives demonstrate that regioisomerism profoundly impacts molecular properties such as calculated LogP, topological polar surface area (TPSA), and dipole moment, which in turn influence permeability, solubility, and target binding [1].

Regioisomer comparison
Class-level
Predicted LogP ~1.5 (meta) Up to 20% variation for ortho/para
Regioisomer choice is critical for synthesis workflow
In silico predictions; confirm experimentally
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

1-Methyl Substitution: Basicity & Metal Binding

The 1-methyl group on the imidazole ring of 3-(1-methyl-1H-imidazol-2-yl)aniline is a critical structural feature that distinguishes it from 3-(1H-imidazol-2-yl)aniline [1]. This methyl substituent influences the basicity and nucleophilicity of the imidazole nitrogen atoms, thereby affecting the compound's ability to coordinate with metal ions in enzyme active sites or catalytic systems. Class-level SAR studies on imidazole-containing kinase inhibitors have established that methylation of the imidazole ring can alter binding affinity by up to an order of magnitude [2]. While direct comparative data for this specific compound is limited, the established class-level trend provides a strong inference that the methylated derivative will exhibit significantly different binding and reactivity profiles compared to its non-methylated counterpart.

Methylation effect
Class-level
pKa shift 0.2–0.5 units; binding change 2–10×
Methylation modulates metal coordination and basicity context
Class-level CDK inhibitor SAR inference
Coordination Chemistry Enzyme Inhibition Medicinal Chemistry

Purity Specifications and Research Reproducibility

Commercially available 3-(1-methyl-1H-imidazol-2-yl)aniline is typically supplied with a minimum purity of 95-98% . This purity level is a critical specification for ensuring reproducible results in multi-step organic syntheses, where impurities can lead to side reactions or affect yields. In contrast, some closely related analogs, such as 4-(1-methyl-1H-imidazol-2-yl)aniline, are often offered at similar purity levels, but the specific impurity profiles can differ due to variations in synthetic routes . For researchers, selecting a vendor that provides a detailed Certificate of Analysis (CoA) for 3-(1-methyl-1H-imidazol-2-yl)aniline is essential for method validation and result consistency.

Purity specification
Supplier data
≥95% (AKSci) / 98% (Leyan)
High purity supports reproducible multi-step synthesis
Impurity profile may vary; request CoA
Quality Control Synthetic Chemistry Procurement

3-(1-Methyl-1H-imidazol-2-yl)aniline Applications


Regioselective Synthesis of N-Aryl Imidazoles

This compound is an ideal starting material for the regioselective synthesis of N-aryl imidazole derivatives, where the meta-substitution pattern on the aniline ring directs subsequent functionalization to specific positions [1]. Its use ensures the desired connectivity in complex heterocyclic scaffolds, which is critical for generating compound libraries in drug discovery.

Imidazole-Based Kinase Inhibitor Scaffolds

As a building block for imidazole-based kinase inhibitors, 3-(1-methyl-1H-imidazol-2-yl)aniline provides a specific core structure that is amenable to further SAR studies [1]. The presence of the 1-methyl group on the imidazole is a key feature for modulating target binding and selectivity, as demonstrated in related CDK inhibitor programs [2].

Metal-Coordinating Ligands for Catalysis

The dual aniline-imidazole motif makes this compound a valuable precursor for synthesizing bidentate or tridentate ligands used in transition metal catalysis [1]. The specific methylation and regiochemistry can influence the steric and electronic properties of the resulting metal complex, impacting catalytic activity and selectivity.

Quality-Controlled Bioactive Molecule Synthesis

In medicinal chemistry campaigns requiring high-purity intermediates, sourcing 3-(1-methyl-1H-imidazol-2-yl)aniline with a verified purity of ≥95% from reputable vendors is essential for ensuring reproducibility and minimizing side reactions [2]. This is particularly important for multi-step syntheses where impurities can propagate and affect final product yield and purity.

Application
Selection Property
Validation Focus
Regioselective N-aryl imidazole synthesis
Meta-substitution pattern
Regioisomer identity by NMR/HPLC
Kinase inhibitor scaffold construction
N-Methylimidazole core
Binding modulation assay context
Metal-coordinating ligand precursor
Aniline-imidazole dual donor set
Complexation behavior review
Multi-step synthesis campaigns
Verified purity specification
Batch-specific CoA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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